molecular formula C22H24N2O2 B11975297 4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclo hexane]

4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclo hexane]

Cat. No.: B11975297
M. Wt: 348.4 g/mol
InChI Key: LSXYGERBKOCNMW-UHFFFAOYSA-N
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Description

4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclohexane] is a complex organic compound characterized by its spiro structure, which includes a pyrazoline and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclohexane] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoline ring: This can be achieved by the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Formation of the oxazine ring: This involves the cyclization of an appropriate precursor, such as an amino alcohol, with a carbonyl compound in the presence of an acid catalyst.

    Spirocyclization: The final step involves the formation of the spiro linkage, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclohexane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclohexane] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

7-methoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C22H24N2O2/c1-25-20-12-8-11-17-19-15-18(16-9-4-2-5-10-16)23-24(19)22(26-21(17)20)13-6-3-7-14-22/h2,4-5,8-12,19H,3,6-7,13-15H2,1H3

InChI Key

LSXYGERBKOCNMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3(CCCCC3)N4C2CC(=N4)C5=CC=CC=C5

Origin of Product

United States

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